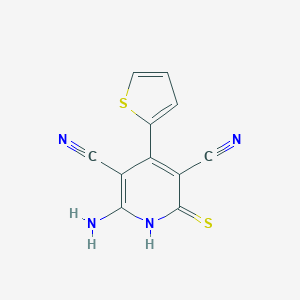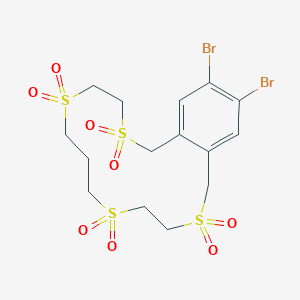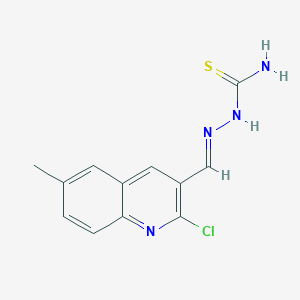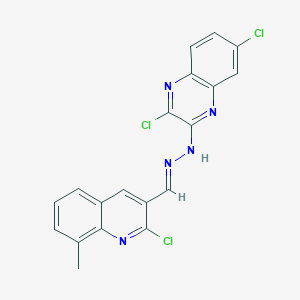
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the chemical family of aryloxyphenoxypropionates and is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil.
Mécanisme D'action
The mechanism of action of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves inhibiting the biosynthesis of fatty acids in the target weeds, leading to their death. Specifically, it targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the production of fatty acids.
Biochemical and Physiological Effects:
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been shown to have minimal impact on non-target plants and animals, due to its selective mode of action. However, it can have negative effects on aquatic organisms if it enters waterways through runoff or spray drift.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl is its selectivity, which allows for targeted weed control without harming non-target plants. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures.
Orientations Futures
There are several potential future directions for research on 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl. One area of interest is developing new formulations or delivery methods to improve its efficacy under challenging environmental conditions. Another area of research could focus on its impact on soil microbiota and overall soil health. Additionally, there is potential for studying its potential use in combination with other herbicides to improve weed control.
Méthodes De Synthèse
The synthesis of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves several steps, including the condensation of 2,4-dichlorophenol with 2-methyl-3-butyn-2-ol to form 2-(2-methyl-3-butyn-2-yloxy)-4,6-dichlorophenol. This intermediate is then reacted with 6,7-dihydroxy-4-methylcoumarin in the presence of a base to form 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl.
Applications De Recherche Scientifique
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that it is effective in controlling grassy weeds such as wild oat, green foxtail, and barnyardgrass, while being relatively safe for non-target plants and animals.
Propriétés
Nom du produit |
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C10H7ClO4 |
Poids moléculaire |
226.61 g/mol |
Nom IUPAC |
3-chloro-6,7-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,12-13H,1H3 |
Clé InChI |
OGYQIRNXVASMDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)